Resorufin galactopyranoside

Descripción general

Descripción

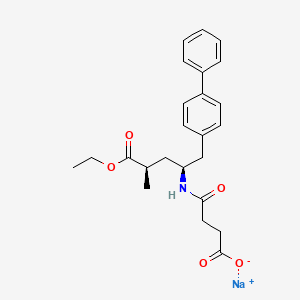

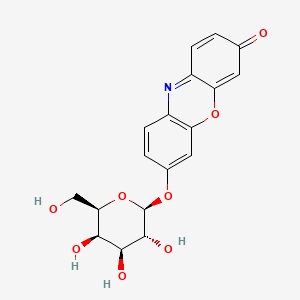

Resorufin β-D-galactopyranoside is a non-fluorescent compound that is orange-yellow in color . It is a fluorogenic galactosidase substrate that generates a red fluorescent product upon interaction with the enzyme . This compound has been widely utilized in the design of responsive probes specific for various bioactive species .

Molecular Structure Analysis

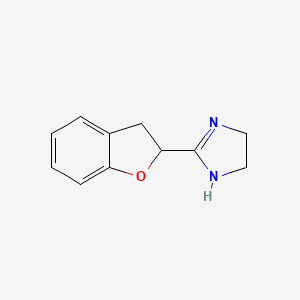

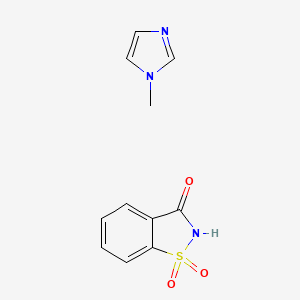

The molecular formula of Resorufin β-D-galactopyranoside is C18H17NO8 . It has a molecular weight of 375.33 . The structure of this compound includes a resorufin moiety and a galactopyranoside moiety .

Chemical Reactions Analysis

Resorufin β-D-galactopyranoside is hydrolyzed by the enzyme β-galactosidase (β-Gal) to yield fluorescent resorufin . This reaction is used in fluorescence imaging techniques due to its high selectivity and sensitivity .

Physical And Chemical Properties Analysis

Resorufin β-D-galactopyranoside is a powder form compound . It is soluble in DMSO up to 20 mg/mL, forming a clear, orange to red solution . The compound should be stored at a temperature of -20°C .

Aplicaciones Científicas De Investigación

Enzymatic Assays and Single-Cell Analysis

- β-Galactosidase Activity Measurement : Resorufin galactopyranoside is utilized as a substrate in enzymatic assays to measure β-galactosidase activity. Studies have demonstrated its application in single-cell assays of β-galactosidase activity in Saccharomyces cerevisiae, where intracellular fluorescence from hydrolysis of resorufin galactopyranoside provides a measure of enzyme activity (Wittrup & Bailey, 1988).

- Capillary Electrophoresis Laser-Induced Fluorescence Detection : This technique uses resorufin galactopyranoside for detecting β-galactosidase with high sensitivity. The limit of detection of β-galactosidase was significantly improved, indicating its effectiveness in sensitive detection scenarios (Eggertson & Craig, 1999).

Microfluidic Systems and Bioanalytical Applications

- Microchip Devices for Enzyme Assays : Resorufin galactopyranoside is used in microchip devices for performing enzyme assays. This application demonstrates the utility of resorufin galactopyranoside in miniaturized and automated bioanalytical systems, particularly for assessing enzyme kinetics with reduced reagent consumption (Hadd et al., 1997).

- Environmental Sensing : A study focusing on the planar yeast estrogen screen (pYES) employed resorufin galactopyranoside for detecting estrogen active compounds in environmental samples like wastewater. This demonstrates its potential in environmental monitoring and pollution assessment (Schick & Schwack, 2017).

Fluorescent Probes and Kinetic Measurements

- Development of Fluorescent Probes : Resorufin-based fluorescent probes have found extensive applications in detecting biologically active substances like enzymes and reactive species. This highlights its role in the development of sensitive and selective probes in biochemical and medical research (Wang et al., 2021).

- Droplet Microfluidic Systems for Enzyme Kinetics : Utilization in droplet microfluidic systems for enzyme kinetics measurements exemplifies the adaptability of resorufin galactopyranoside in advanced bioanalytical techniques. This application is critical for high-throughput screening and rapid enzyme kinetics studies (Sjostrom et al., 2013).

Additional Applications and Innovations

- Inhibitor Screening and Photodynamic Therapy : Resorufin galactopyranoside's derivatives are investigated for applications in inhibitor screening and photodynamic therapy, showcasing its potential in pharmacological research and cancer treatment (Almammadov et al., 2020).

- Selective Cytotoxicity Analysis : The study on monoamine oxidase activatable agents for selective cytotoxicity highlights the potential of resorufin derivatives in developing targeted cancer therapies (Almammadov et al., 2020).

Direcciones Futuras

The use of Resorufin β-D-galactopyranoside in the development of responsive probes for fluorescence and colorimetric analysis is a promising area of research . Future research directions include the further development of resorufin-based responsive fluorescent probes and their biological applications .

Propiedades

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-DISONHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241747 | |

| Record name | Resorufin galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Resorufin galactopyranoside | |

CAS RN |

95079-19-9 | |

| Record name | Resorufin galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095079199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

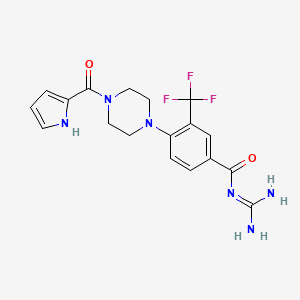

![N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester](/img/structure/B1680469.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-[(1R,2R,3S,4R,6S)-4-amino-2,3,6-trihydroxycyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1680479.png)